molecular formula C13H16O3 B14766745 2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid

2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid

Cat. No.: B14766745
M. Wt: 220.26 g/mol
InChI Key: YXVIFGRYVVRIIR-UHFFFAOYSA-N
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Description

2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid is an organic compound characterized by the presence of a tetrahydropyran ring attached to a phenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

The mechanism of action of 2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran-4-ylacetic acid: Similar structure but lacks the phenyl group.

    Phenylacetic acid: Similar structure but lacks the tetrahydropyran ring.

Uniqueness

2-(2-(Tetrahydro-2H-pyran-4-yl)phenyl)acetic acid is unique due to the presence of both the tetrahydropyran ring and the phenyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-[2-(oxan-4-yl)phenyl]acetic acid

InChI

InChI=1S/C13H16O3/c14-13(15)9-11-3-1-2-4-12(11)10-5-7-16-8-6-10/h1-4,10H,5-9H2,(H,14,15)

InChI Key

YXVIFGRYVVRIIR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC=CC=C2CC(=O)O

Origin of Product

United States

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